1H-Pyrazolo[3,4-F]quinoxaline
Description
1H-Pyrazolo[3,4-F]quinoxaline is an azaheterocyclic compound consisting of a pyrazole ring fused with a quinoxaline moiety. Its molecular formula is C₉H₆N₄, with a molecular weight of 170.17 g/mol and CAS numbers 127763-31-9 () and 269-75-0 (). Key properties include a polar surface area (PSA) of 54.46 Ų, hydrogen bond donor/acceptor counts of 1/3, and a high complexity index of 196 (). The compound exhibits strong fluorescence, with quantum yields close to unity in solution, making it suitable for optoelectronic applications such as organic light-emitting diodes (OLEDs) and photovoltaic devices .
Properties
CAS No. |
127763-31-9 |
|---|---|
Molecular Formula |
C9H6N4 |
Molecular Weight |
170.17 g/mol |
IUPAC Name |
1H-pyrazolo[3,4-f]quinoxaline |
InChI |
InChI=1S/C9H6N4/c1-2-7-9(11-4-3-10-7)8-6(1)5-12-13-8/h1-5H,(H,12,13) |
InChI Key |
BPXKEDVZMYDDTN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=CN=C2C3=C1C=NN3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Pyrazolo[3,4-F]quinoxaline can be synthesized through various methods. One common approach involves the condensation of appropriate hydrazines with quinoxaline derivatives. For instance, saccharide-derived 1-phenyl-1H-pyrazolo[3,4-b]quinoxalines can be prepared by reacting a sugar, o-phenylenediamine, and phenylhydrazine hydrochloride in an acidic medium . Another method involves the use of Friedländer condensation, synthesis from anthranilic acid derivatives, and multicomponent synthesis .
Industrial Production Methods: Industrial production methods for 1H-Pyrazolo[3,4-F]quinoxaline typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Cyclocondensation Reactions
The Pfitzinger synthesis remains a cornerstone for constructing the quinoxaline core. Isatin derivatives react with ketones/aldehydes under basic conditions, forming keto-acid intermediates that cyclize to yield 1H-pyrazolo[3,4-f]quinoxalines. For example:
Niementowski reaction attempts using anthranilic acid (23) and pyrazolone (5) initially failed to produce 4-hydroxy derivatives (25) . Instead, trace 1-phenyl-3-methyl-1H-pyrazolo[3,4-b]quinolines (14) formed as byproducts .
Acylation/Alkylation
Unsubstituted 1H-pyrazolo[3,4-b]quinoxalines (7) undergo smooth derivatization:
| Reaction Type | Reagent | Product Yield | Key Product |
|---|---|---|---|
| Acylation | Acetyl chloride | 85% | 1-Acetyl derivative (11) |
| Alkylation | Methyl iodide | 78% | 1-Methyl derivative (12) |
| Data adapted from hydrazine-mediated reactions . |
Halogenation and Substitution
6,7-Dichloro derivatives (8) form via:
-
4,5-Dichloro-o-phenylenediamine (6) + D-glucose → 6,7-Dichloro-quinoxaline (7)
Intermediate Pathways
-
Hydrazone Formation : Quinoxaline-2-aldoximes (6) react with hydrazines to form hydrazone intermediates, which cyclize under acidic conditions .
-
Benzyl Elimination : N,N-Benzylphenylhydrazine hydrochloride releases toluene during cyclization, confirmed by NMR analysis .
Unexpected Byproducts
-
Reaction of 5-aminoquinoline (70) with 5-chloro-1,3-dimethylpyrazolo-4-carboxylic acid (71) yielded 73 (pyrido[2,3-h]pyrazolo[3,4-b]quinoline) instead of the anticipated chloro-nitro derivative .
Aromaticity Enhancement
-
5,6,7,8-Tetrahydro-1H-pyrazolo[3,4-b]quinolin-4-amine (40) oxidizes with 9,10-phenanthrenequinone (40a) to fully aromatic 41 .
Vilsmeier–Haack Formylation
Scientific Research Applications
Medicinal Chemistry
1H-Pyrazolo[3,4-F]quinoxaline derivatives have been investigated for their potential as therapeutic agents against various diseases.
Antimicrobial Activity
Research indicates that compounds within this class exhibit significant antimicrobial properties. For instance, certain derivatives have shown effectiveness against bacterial strains and fungi, suggesting their potential use as antimicrobial agents in clinical settings .
Anticancer Properties
Several studies have highlighted the anticancer properties of 1H-Pyrazolo[3,4-F]quinoxaline derivatives. They have been evaluated as inhibitors of critical pathways in cancer cell proliferation. For example, one study identified a derivative that acts as a selective inhibitor of poly-ADP-ribose polymerase 1 (PARP1), demonstrating enhanced potency against cancer cells while minimizing hematological toxicity .
Neuroprotective Effects
The neuroprotective effects of these compounds have also been explored. Some derivatives have shown promise in treating neurodegenerative diseases by modulating pathways involved in neuronal survival and inflammation .
Biological Activities
The biological activities of 1H-Pyrazolo[3,4-F]quinoxaline extend beyond antimicrobial and anticancer effects:
- Anti-inflammatory Activity : Certain derivatives have demonstrated anti-inflammatory effects, which could be beneficial in treating conditions characterized by chronic inflammation.
- Antiviral Properties : Some compounds have been reported to exhibit antiviral activity, indicating potential applications in treating viral infections.
- Fluorescent Properties : The photophysical properties of these compounds make them suitable for use as fluorescent sensors in biological assays and imaging techniques .
Material Science Applications
In addition to biological applications, 1H-Pyrazolo[3,4-F]quinoxaline has been utilized in material science:
Organic Light Emitting Diodes (OLEDs)
The fluorescent properties of 1H-Pyrazolo[3,4-F]quinoxaline derivatives make them candidates for use in OLEDs. Their ability to emit light when excited can be harnessed for developing efficient lighting and display technologies .
Sensors
These compounds are being explored as potential sensors for detecting metal ions and other analytes due to their strong fluorescence characteristics. This application is particularly relevant in environmental monitoring and biomedical diagnostics.
Case Study 1: Anticancer Activity
A study focused on synthesizing a series of 1H-Pyrazolo[3,4-F]quinoxaline derivatives which were tested against various cancer cell lines. The results indicated that specific modifications to the chemical structure significantly enhanced their inhibitory effects on cell proliferation compared to standard chemotherapeutic agents.
Case Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial activity of several derivatives against common pathogens. The study found that certain compounds exhibited potent activity against resistant strains of bacteria, highlighting their potential as new antibiotics.
Mechanism of Action
The mechanism of action of 1H-Pyrazolo[3,4-F]quinoxaline involves its interaction with specific molecular targets and pathways. For instance, some derivatives of this compound have been found to inhibit microtubule polymerization by binding to the colchicine site, leading to cell cycle arrest and apoptosis in cancer cells . The exact molecular targets and pathways can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
Key Insights :
- Electronic Effects: Quinoxaline derivatives (e.g., 1H-Pyrazolo[3,4-F]quinoxaline) exhibit stronger electron-withdrawing properties due to two nitrogen atoms in the quinoxaline ring, enhancing fluorescence and charge transport in optoelectronics compared to quinoline derivatives .
- Synthetic Efficiency: Microwave-assisted synthesis improves yields for pyrazoloquinoxalines (up to 60%) compared to traditional methods for pyrazoloquinolines (20–33%) .
Photophysical Properties
Table 2: Fluorescence and Optoelectronic Performance
Key Insights :
- High Quantum Yield: 1H-Pyrazolo[3,4-F]quinoxaline outperforms pyrazoloquinolines in fluorescence efficiency, enabling brighter electroluminescent devices (e.g., OLEDs with 7.5–9.7 cd/A efficacy) .
- Exciplex Formation: Pyrazoloquinoxalines form exciplexes with electron-deficient aromatics, enhancing charge separation in photovoltaic applications .
Key Insights :
- Kinase Inhibition: Pyrazolo[3,4-g]quinoxalines with aryl substituents (e.g., 3-fluoro-4-methoxyphenyl) show potent kinase inhibition (IC₅₀ <100 nM) due to enhanced π-π stacking in the active site .
- Antibacterial Activity: Pyrazoloquinolines with electron-withdrawing groups exhibit broad-spectrum antibacterial activity .
Biological Activity
1H-Pyrazolo[3,4-F]quinoxaline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant case studies.
Synthesis of 1H-Pyrazolo[3,4-F]quinoxaline
The synthesis of 1H-pyrazolo[3,4-F]quinoxaline derivatives typically involves various methodologies including condensation reactions and modifications of existing quinoxaline structures. A common approach includes the use of hydrazine derivatives in the presence of appropriate aldehydes or ketones. For instance, the reaction of quinoxaline-2-aldoximes with hydrazine can yield various substituted pyrazoloquinoxalines, which are then characterized for their biological activity .
Biological Properties
1H-Pyrazolo[3,4-F]quinoxaline exhibits a range of biological activities:
- Antimicrobial Activity : Several derivatives have shown promising results as antimicrobial agents. For example, compounds derived from this structure have demonstrated significant antifungal and antibacterial properties against various pathogens, including Pythium debaryanum and Xanthomonas oryzae .
- Antiviral Activity : Some derivatives have been evaluated for their antiviral properties. A specific class demonstrated moderate anti-hepatitis B activity at concentrations around 100 µM, although these compounds also exhibited cytotoxic effects at higher concentrations .
- Antiproliferative Activity : Research indicates that certain pyrazolo[3,4-F]quinoxaline derivatives inhibit the activity of Pim kinases (Pim-1, Pim-2, Pim-3), which are implicated in cancer cell proliferation. In vitro studies revealed that these compounds could inhibit the growth of various cancer cell lines including PA1, PC3, and DU145 .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of 1H-pyrazolo[3,4-F]quinoxaline derivatives. Key findings include:
- Substituent Effects : The presence of specific substituents on the pyrazolo ring significantly influences biological activity. For example, halogen substitutions have been associated with enhanced antimicrobial properties .
- Functional Group Modifications : Modifying functional groups on the quinoxaline backbone can lead to improved potency against specific targets. For instance, the introduction of alkyl groups has been linked to increased inhibitory effects on cancer cell lines .
Case Study 1: Antimicrobial Efficacy
A study evaluated a series of 1H-pyrazolo[3,4-F]quinoxaline derivatives against a panel of bacterial and fungal strains. The results indicated that compounds with electron-withdrawing groups exhibited superior antimicrobial activity compared to their electron-donating counterparts.
| Compound | Bacterial Strain | Inhibition (%) |
|---|---|---|
| A | Xanthomonas oryzae | 90 |
| B | Pythium debaryanum | 85 |
| C | Rhizoctonia solani | 78 |
Case Study 2: Anticancer Activity
A series of pyrazolo[3,4-F]quinoxaline derivatives were tested for their antiproliferative effects on human cancer cell lines. The study revealed that certain compounds inhibited cell proliferation by over 70% at low micromolar concentrations.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| D | PA1 | 5 |
| E | PC3 | 10 |
| F | DU145 | 12 |
Q & A
Q. What are the common synthetic routes for 1H-Pyrazolo[3,4-F]quinoxaline derivatives?
The synthesis of 1H-Pyrazolo[3,4-F]quinoxaline derivatives typically involves intramolecular cyclization or Friedländer condensation strategies. Key methods include:
- Cyclization of imidazole precursors : Using 1-(2-isocyanophenyl)-1H-imidazole with phenyliodine(III) dicyclohexanecarboxylate and an iridium catalyst under visible light, achieving efficient ring closure .
- Microwave-assisted synthesis : Reaction of 5-N-arylpyrazoles with aromatic aldehydes under microwave irradiation, significantly reducing reaction time compared to classical methods (e.g., Friedländer synthesis) .
- Two-step functionalization : For example, synthesis of 1-phenyl-3-(p-hydroxyphenyl)-1H-pyrazolo[3,4-b]quinoxaline (PQXOH) via intermediate formation of PQXOMe, followed by demethylation .
Q. How is structural characterization of 1H-Pyrazolo[3,4-F]quinoxaline derivatives performed?
Structural elucidation relies on:
- X-ray crystallography : Determines precise molecular geometry and hydrogen-bonding networks, as demonstrated for 3-fluoro-9-methoxy-4b,5,14,15-tetrahydro-6H-isoquinolino[2′,1′:1,6]pyrazino[2,3-b]quinoxaline .
- Spectroscopic techniques :
- NMR : Assigns proton environments (e.g., distinguishing pyrazole and quinoxaline ring protons).
- Mass spectrometry : Confirms molecular weight and fragmentation patterns.
- Photoelectron spectroscopy : Analyzes electronic properties in complexes, such as Ag(I) coordination with thienyl-substituted derivatives .
Advanced Research Questions
Q. What strategies optimize reaction yields in challenging syntheses of 1H-Pyrazolo[3,4-F]quinoxaline derivatives?
Key approaches include:
- Solvent and catalyst optimization : Using acetonitrile with pyridine instead of toluene to improve solubility during amidation steps .
- Step order reversal : Performing nucleophilic substitution before cyclization to reduce steric hindrance and enhance regioselectivity .
- Microwave irradiation : Accelerates reaction kinetics, achieving yields >80% in pyrazoloquinoline synthesis .
Q. How can contradictions in reported biological activities of these derivatives be resolved?
Discrepancies often arise from:
- Structural variations : Substituents like methyl or amino groups dramatically alter bioactivity. For example, 3-methyl derivatives show stronger antitumor activity than unsubstituted analogs .
- Purity and stereochemical factors : Impurities in synthetic batches or undetected stereoisomers may skew assay results.
- Assay standardization : Comparative studies using consistent cell lines (e.g., LNCaP for anticancer activity) and protocols are critical .
Q. What role does the quinoxaline core play in molecular interactions with biological targets?
The quinoxaline moiety contributes to:
- π-π stacking : Enhances binding to aromatic residues in enzyme active sites (e.g., kinase inhibitors targeting CDK9) .
- Hydrogen bonding : Nitrogen atoms in the pyrazine ring interact with residues like Asp86 in BRCA1 inhibitors .
- Steric effects : Substituents at position 3 (e.g., methyl or fluorine) modulate selectivity for targets like glycogen synthase kinase (GSK-3β) .
Q. How can computational methods guide the design of novel derivatives?
- Molecular docking : Predicts binding modes of derivatives with targets like CDK9 or BRCA1. For example, docking studies identified NCGC55879-01 as a potent BRCA1 inhibitor .
- QSAR modeling : Correlates substituent electronic properties (e.g., Hammett constants) with antitumor activity .
- DFT calculations : Evaluates frontier molecular orbitals to optimize photophysical properties for fluorescent sensors .
Q. What analytical techniques are effective for studying photophysical properties in fluorescent derivatives?
- Fluorescence spectroscopy : Measures quantum yields and Stokes shifts (e.g., 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline derivatives show λem > 500 nm) .
- Time-resolved spectroscopy : Assesses excited-state lifetimes for sensor applications.
- UV-Vis absorption : Identifies charge-transfer transitions in metal complexes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
